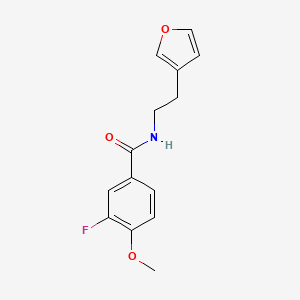

3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzamide” is an amide compound . It is a novel interleukin receptor associated kinases (IRAK) inhibitor . The compound can be used to treat or prevent an IRAK-associated disease or condition .

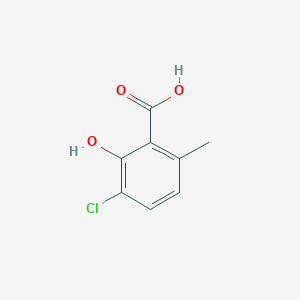

Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions. The direct fluorination of furan proceeds non-selectively . The reaction of 2,5-diarylfurans with Selectfluor proceeded via oxidative ring opening to produce cis-enediones . Reaction of tetrahydrofuran with cobalt (III) fluoride or potassium tetrafluorocobaltate (III) (KCoF 4) followed by the treatment with alkali afforded a mixture of perfluorofuran .Scientific Research Applications

Anticancer and Antiangiogenic Applications

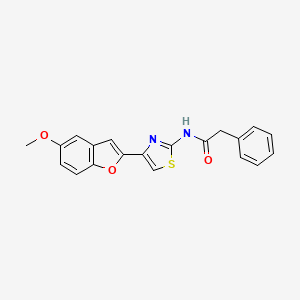

- Novel 3-Arylaminobenzofuran Derivatives : Research into 3-arylaminobenzofuran derivatives, sharing structural similarities with 3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzamide, has revealed compounds with significant antiproliferative activity against cancer cells. These compounds have shown the ability to bind to the colchicine site of tubulin, induce apoptosis, and possess potent vascular disrupting properties, both in vitro and in vivo, demonstrating potential as anticancer and antiangiogenic agents (Romagnoli et al., 2015).

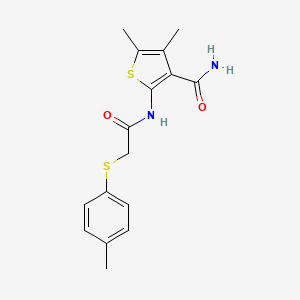

Synthesis and Chemical Properties

- One-Pot Synthesis of Fluorine-Containing Compounds : A study on the synthesis of fluorine-substituted 3-cyano-2-methyl-benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates, which are structurally related to this compound, demonstrated the feasibility of a one-pot microwave-induced tandem intramolecular Wittig and Claisen rearrangement, producing the compounds in good yield (Ramarao et al., 2004).

Mechanistic Studies and Photorearrangements

- Photorearrangements to Naphthalenes : Investigation into the base-induced photorearrangements of 3-styrylfurans, similar in structure to the query compound, has led to the synthesis of 7-substituted-2-methylnaphthalenes. This process involves a series of photoisomerization and photocyclization steps, highlighting a novel method for the synthesis of unsymmetrical naphthalenes (Ho et al., 2011).

Mechanism of Action

The compound acts as an interleukin receptor associated kinases (IRAK) inhibitor . IRAKs are important mediators of signaling processes, such as toll-like receptors (TLR) and interleukin-1 receptor (IL-1R) signaling processes . IRAKs have been implicated in modulating signaling networks that control inflammation, apoptosis, and cellular differentiation .

Future Directions

properties

IUPAC Name |

3-fluoro-N-[2-(furan-3-yl)ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3/c1-18-13-3-2-11(8-12(13)15)14(17)16-6-4-10-5-7-19-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCWLLGYIXBFND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCC2=COC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2775177.png)

![2-{[(3,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2775179.png)

![[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2775182.png)

![4-{[(4-chlorobenzyl)amino]methylene}-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2775185.png)

![4-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2775190.png)

![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2775191.png)

![3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2775193.png)